2-Cyclopropyl-1-fluoro-4-(trifluoromethyl)benzene
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Overview
Description
2-Cyclopropyl-1-fluoro-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H8F4 It is characterized by the presence of a cyclopropyl group, a fluorine atom, and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-1-fluoro-4-(trifluoromethyl)benzene typically involves the introduction of the cyclopropyl, fluorine, and trifluoromethyl groups onto a benzene ring. One common method involves the reaction of cyclopropylbenzene with fluorinating agents such as elemental fluorine or hydrogen fluoride in the presence of a catalyst. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures and environmental considerations are crucial in industrial settings to handle the reactive fluorinating agents and by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-1-fluoro-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and trifluoromethyl groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove or alter specific functional groups.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride, lithium diisopropylamide, or Grignard reagents can be used under controlled conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or other modified compounds .
Scientific Research Applications
2-Cyclopropyl-1-fluoro-4-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for designing new compounds.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated organic molecules with biological targets.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-1-fluoro-4-(trifluoromethyl)benzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets. The cyclopropyl group can also influence the compound’s overall conformation and reactivity .
Comparison with Similar Compounds
- 2-Cyclopropyl-1-fluoro-4-methylbenzene
- 2-Cyclopropyl-1-chloro-4-(trifluoromethyl)benzene
- 2-Cyclopropyl-1-fluoro-4-(difluoromethyl)benzene
Comparison: 2-Cyclopropyl-1-fluoro-4-(trifluoromethyl)benzene is unique due to the presence of both a fluorine atom and a trifluoromethyl group on the benzene ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H8F4 |
---|---|
Molecular Weight |
204.16 g/mol |
IUPAC Name |
2-cyclopropyl-1-fluoro-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H8F4/c11-9-4-3-7(10(12,13)14)5-8(9)6-1-2-6/h3-6H,1-2H2 |
InChI Key |
KUTHXRDHICMQTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C=CC(=C2)C(F)(F)F)F |
Origin of Product |
United States |
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